Cas no 670266-68-9 (methyl 4-(2,5-diethylbenzenesulfonamido)benzoate)

methyl 4-(2,5-diethylbenzenesulfonamido)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(2,5-diethylbenzenesulfonamido)benzoate
- methyl 4-{[(2,5-diethylphenyl)sulfonyl]amino}benzoate
- methyl 4-(2,5-diethylphenylsulfonamido)benzoate
- 670266-68-9
- AQ-390/42425692
- Oprea1_424668
- AKOS016403156
- F1565-0095
- methyl 4-[(2,5-diethylphenyl)sulfonylamino]benzoate
-
- インチ: 1S/C18H21NO4S/c1-4-13-6-7-14(5-2)17(12-13)24(21,22)19-16-10-8-15(9-11-16)18(20)23-3/h6-12,19H,4-5H2,1-3H3
- InChIKey: VQZBXXRDHYHNPK-UHFFFAOYSA-N
- SMILES: S(C1C=C(CC)C=CC=1CC)(NC1C=CC(C(=O)OC)=CC=1)(=O)=O
計算された属性
- 精确分子量: 347.11912932g/mol
- 同位素质量: 347.11912932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 506
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 80.8Ų
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1565-0095-2μmol |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-5mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-10μmol |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-15mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-1mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-2mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-3mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-4mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-5μmol |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1565-0095-10mg |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate |
670266-68-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl 4-(2,5-diethylbenzenesulfonamido)benzoate 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
methyl 4-(2,5-diethylbenzenesulfonamido)benzoateに関する追加情報
Professional Introduction to Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate (CAS No. 670266-68-9)
Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate, with the chemical formula C₁₆H₁₇NO₄S, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of ethyl groups at the 2 and 5 positions of the benzene ring and the benzoate moiety at the 4-position contributes to its unique structural and functional properties.
The CAS number 670266-68-9 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. The synthesis and characterization of this compound have been subjects of extensive study, particularly in the context of developing novel pharmaceutical agents. The methyl 4-(2,5-diethylbenzenesulfonamido)benzoate structure is particularly intriguing due to its potential as a precursor or intermediate in the synthesis of more complex molecules with enhanced biological activity.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their roles in antimicrobial, anti-inflammatory, and anticancer applications. The sulfonamido group in Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate is known to enhance binding affinity to biological targets, making it a valuable scaffold for drug design. The diethyl substitution at the para position further modulates the electronic properties of the benzene ring, influencing its reactivity and interaction with biological systems.
One of the most compelling aspects of Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate is its potential as a lead compound in medicinal chemistry. Researchers have been exploring its derivatives to identify more potent and selective therapeutic agents. For instance, modifications at the benzoate moiety have been shown to alter pharmacokinetic properties, while alterations in the sulfonamido group can enhance target specificity. These findings highlight the importance of structural optimization in developing next-generation pharmaceuticals.
The benzoate group in this compound not only contributes to its molecular weight but also influences its solubility and metabolic stability. These properties are critical factors in drug development, as they determine how well a compound can be absorbed, distributed, metabolized, and excreted by the body. Recent studies have demonstrated that benzoate derivatives can exhibit improved bioavailability when compared to their non-benzoate counterparts. This has opened up new avenues for designing drugs with enhanced therapeutic efficacy.
Another area of interest is the role of Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate in computational chemistry and molecular modeling. Advanced computational techniques have enabled researchers to predict the binding interactions between this compound and various biological targets with high accuracy. These insights have been invaluable in guiding experimental design and optimizing drug candidates for clinical trials. The integration of computational methods with traditional wet-lab approaches has significantly accelerated the drug discovery process.
The sulfonamido group is particularly noteworthy due to its ability to form hydrogen bonds with polar residues in proteins. This interaction mode has been exploited in designing sulfonamide-based drugs that target enzymes and receptors involved in various diseases. For example, sulfonamides have shown promise in inhibiting carbonic anhydrase enzymes, which play a crucial role in conditions like glaucoma and altitude sickness. The structural features of Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate make it a versatile scaffold for developing such targeted therapies.
In conclusion, Methyl 4-(2,5-diethylbenzenesulfonamido)benzoate (CAS No. 670266-68-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in the discovery of novel therapeutic agents that address unmet medical needs.
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